molecular formula C27H25NO4 B4582123 N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide

N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide

Cat. No. B4582123
M. Wt: 427.5 g/mol
InChI Key: SRHPYMJSPOOPMI-RCCKNPSSSA-N
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Description

Synthesis Analysis

The synthesis of similar naphthalene-based compounds involves multi-step chemical reactions, starting from basic aromatic units and proceeding through specific functional group transformations. For example, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide involved reduction and nucleophilic reactions followed by acetylation processes (Gouda et al., 2022). These methods are indicative of the complex approaches needed to construct the molecular framework of the target compound.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopy, reveals the conformation and spatial arrangement of atoms within the compound. For related compounds, single-crystal X-ray diffraction has confirmed structures, showcasing interactions like N-H···O and C-H···π that stabilize the crystal packing (Gouda et al., 2022). These analytical techniques are crucial for understanding the three-dimensional conformation of complex molecules.

Chemical Reactions and Properties

Chemical properties of naphthalene derivatives are characterized by their reactivity towards various chemical agents. For example, the reaction paths to create angular heterocyclic compounds from N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide demonstrate the compound's versatility in forming new structures with potential biological activities (Agarwal & Mital, 1976).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure. The crystalline form, stability under various conditions, and solubility in different solvents are essential for understanding how the compound can be used in practical applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability, define the compound's potential for various chemical reactions and its suitability for specific applications. Studies on similar compounds, like the synthesis and characterization of naphthalene derivatives, provide insights into the reactivity and potential chemical transformations of such complex molecules (Shaw et al., 1988).

Scientific Research Applications

Structural Studies

  • Co-crystals and Salts of Quinoline Derivatives : Research involving structural studies of co-crystals and salts containing similar complex organic molecules, like quinoline derivatives with amide bonds, helps in understanding molecular interactions and crystal engineering (A. Karmakar, D. Kalita, J. Baruah, 2009). Such studies are crucial for materials science, providing insights into the design of new molecular materials with desired properties.

Pharmacological Applications

  • Anti-HIV Activity of Naphthalene Derivatives : Compounds structurally related to the query compound have been investigated for their potential pharmacological activities. For example, a series of naphthalene derivatives were synthesized and screened for their inhibitory activity against HIV-1 and HIV-2, highlighting the potential of such compounds in developing new antiviral agents (Nawar S. Hamad et al., 2010).

Molecular Electronics and Sensors

  • Crystal Structure Analysis for Molecular Electronics : The detailed crystallographic analysis of compounds with complex structures, including those with naphthalene units, provides valuable information for the development of molecular electronics and sensors. Understanding the molecular conformation and packing can guide the synthesis of novel organic semiconductors (B. Tinant et al., 1994).

properties

IUPAC Name

N-[4-[[2-methoxy-5-[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-18(29)28-23-10-12-24(13-11-23)32-17-22-16-19(7-14-26(22)31-2)15-21-9-8-20-5-3-4-6-25(20)27(21)30/h3-7,10-16H,8-9,17H2,1-2H3,(H,28,29)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHPYMJSPOOPMI-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=C3CCC4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=C/3\CCC4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-((2-methoxy-5-((1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)methyl)benzyl)oxy)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide
Reactant of Route 4
N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide

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